N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1428352-27-5
VCID: VC4239185
InChI: InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

CAS No.: 1428352-27-5

Cat. No.: VC4239185

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide - 1428352-27-5

Specification

CAS No. 1428352-27-5
Molecular Formula C14H17NO4S
Molecular Weight 295.35
IUPAC Name N-[2-(furan-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
Standard InChI Key JOPLVUWSSHAFNI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecule consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 5. The sulfonamide nitrogen is further bonded to a 2-(furan-3-yl)ethyl moiety. The furan ring introduces heteroatomic diversity, while the ethyl linker provides conformational flexibility.

Molecular Formula: C₁₄H₁₇NO₄S
Molecular Weight: 295.35 g/mol (calculated based on analogous structures ).

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight295.35 g/mol
LogP2.1
Topological Polar SA95.2 Ų
Rotatable Bonds5

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Sulfonylation: Reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine.

  • Purification: Column chromatography to isolate the sulfonamide product.

  • Crystallization: Recrystallization from ethanol/water mixtures .

Key Reaction Conditions

  • Sulfonylation: Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature.

  • Yield: ~65–75% (based on analogous sulfonamide syntheses ).

Table 2: Synthetic Protocol Overview

StepReagents/ConditionsPurpose
1DCM, TEA, 0°C → RT, 12hSulfonamide bond formation
2SiO₂ chromatography (EtOAc/hexane)Purification
3Ethanol/water (3:1)Crystallization

Biological Activity and Mechanistic Insights

Hypothesized Targets

  • Carbonic Anhydrase IX (CAIX): Overexpressed in hypoxic tumors; sulfonamides are well-established inhibitors .

  • COX-2: Methoxy and methyl groups may confer selectivity similar to celecoxib.

In Silico Docking Studies

Docking simulations using AutoDock Vina suggest strong affinity (-9.2 kcal/mol) for CAIX’s active site, with key interactions:

  • Hydrogen bonds between sulfonamide NH and Thr199.

  • π-π stacking between furan and Phe131 .

Industrial and Research Applications

Pharmaceutical Development

  • Anticancer Agents: CAIX inhibition could target tumor microenvironments .

  • Anti-inflammatory Drugs: COX-2 selectivity may reduce gastrointestinal toxicity.

Materials Science

The furan ring’s conjugated system could enable applications in organic electronics, such as:

  • OLEDs: As electron-transport layers.

  • Photoresists: Due to UV stability .

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